(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol
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Overview
Description
(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a hydroxyl group and a dibromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Dibromothiophene Moiety: The dibromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to Pyrrolidine: The dibromothiophene is then attached to the pyrrolidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a thiophene derivative
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dibromothiophene and 3-bromothiophene share structural similarities.
Pyrrolidine Derivatives: Compounds like 3-hydroxypyrrolidine and N-substituted pyrrolidines are structurally related.
Uniqueness
(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol is unique due to the combination of the dibromothiophene moiety with the hydroxylated pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NOS/c10-8-3-6(9(11)14-8)4-12-2-1-7(13)5-12/h3,7,13H,1-2,4-5H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXNJNJQGDOOHZ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(SC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=C(SC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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